N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a pyrimidylaminobenzamide derivative. It is a synthetic molecule designed for research purposes, specifically for its interaction with various cellular targets like kinases. This compound has demonstrated potent activity against certain protein kinases, most notably Bcr-Abl, a key target in the treatment of Chronic Myelogenous Leukemia (CML). [, ] Its high selectivity and potent inhibitory activity against Bcr-Abl has led to its development as a potential therapeutic agent for CML.
One of the primary synthetic methods for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (also known as Nilotinib) involves a multi-step process starting from 5-bromo-3-(trifluoromethyl)phenylamine.
The overall yield of this synthetic route is reported to be around 40%.
An alternative synthesis focuses on producing the 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine intermediate (I).
The molecular structure of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide features a central benzamide moiety connected to a quinoline ring system substituted with an imidazole group. The trifluoromethyl group on the benzamide ring contributes to its lipophilicity and potentially enhances its ability to penetrate cell membranes. The overall structure contributes to its specific interactions with kinase active sites, leading to potent inhibition. [, ]
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is susceptible to hydrolysis, particularly in mouse plasma. This hydrolysis results in the formation of a primary amine metabolite, which can impact its pharmacokinetic profile. Chemical modifications aiming to increase its stability against hydrolysis have been explored, but often lead to a decrease in its potency against target kinases.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a potent and selective inhibitor of Bcr-Abl tyrosine kinase. It binds competitively to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition of Bcr-Abl activity disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells, leading to a therapeutic effect.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7